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5-methoxy-1H-indole-4-carbonitrile

Cat. No.: B15197757
M. Wt: 172.18 g/mol
InChI Key: OJFNELFPUBZSFO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry in Organic Synthesis

The journey of indole chemistry began with the investigation of the vibrant dye indigo (B80030). In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, marking a pivotal moment in heterocyclic chemistry. vulcanchem.com The subsequent elucidation of its structure in 1869 opened the floodgates for synthetic exploration. vulcanchem.com Early research was heavily influenced by the desire to synthesize indigo and other related dyes.

A significant breakthrough came in 1883 with the development of the Fischer indole synthesis by Emil Fischer. vulcanchem.comnih.gov This versatile and reliable method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains a cornerstone of indole synthesis to this day. vulcanchem.comnih.gov Over the years, numerous other methods have been developed, including the Reissert, Leimgruber-Batcho, Bartoli, and Nenitzescu indole syntheses, each offering unique advantages for accessing diverse indole derivatives. vulcanchem.comnih.govresearchgate.net The evolution of synthetic methodologies has been driven by the increasing demand for complex indole-containing molecules with specific biological activities. nih.gov

The Indole Nucleus as a Privileged Scaffold in Advanced Chemical Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole nucleus is a prime example of such a scaffold. rsc.orgrsc.orgchim.it Its presence in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids, highlights its biological significance. vulcanchem.comrsc.orgnih.gov

In the realm of drug discovery, the indole scaffold is found in a wide range of therapeutic agents, such as the anti-inflammatory drug indomethacin, the anti-migraine agent sumatriptan, and the anti-cancer drug sunitinib. rsc.orgnih.gov The ability of the indole ring to mimic the structure of peptides and interact with various enzymes and receptors contributes to its broad pharmacological profile. mdpi.com Researchers continue to explore the potential of indole derivatives in treating a multitude of diseases, including cancer, viral infections, and neurodegenerative disorders. rsc.orgnih.gov

Unique Chemical Properties and Reactivity of Cyano-Substituted Indoles

The introduction of a cyano (-C≡N) group onto the indole scaffold imparts unique chemical properties and reactivity. The cyano group is a strong electron-withdrawing group, which significantly influences the electron distribution within the indole ring. This electronic perturbation affects the reactivity of the molecule in various chemical transformations.

Cyano-substituted indoles are valuable intermediates in organic synthesis. The nitrile functionality can be readily converted into other functional groups, such as carboxylic acids, amides, amines, and tetrazoles, providing access to a wide range of derivatives. mdpi.com The reactivity of the cyano group, including its susceptibility to nucleophilic addition and hydrolysis, makes it a versatile handle for molecular elaboration. rsc.orgrsc.org Furthermore, the presence of the cyano group can influence the regioselectivity of subsequent reactions on the indole ring.

Positional Isomerism in Methoxy-Indole-Carbonitriles: Focus on the 5-Methoxy-1H-Indole-4-Carbonitrile Framework

The introduction of both a methoxy (B1213986) (-OCH3) and a cyano (-CN) group onto the indole ring system gives rise to a variety of positional isomers, each with distinct electronic and steric properties. The relative positions of these substituents significantly impact the molecule's reactivity, spectroscopic characteristics, and potential biological activity.

The methoxy group is an electron-donating group, which can modulate the electron-withdrawing effect of the cyano group. This interplay between the electronic nature of the substituents at different positions on the indole ring leads to a rich and diverse chemical landscape. For instance, the reactivity of a methoxy-indole-carbonitrile towards electrophilic substitution will be highly dependent on the positions of the methoxy and cyano groups.

This article will now focus specifically on the chemical compound This compound . This particular isomer features a methoxy group at the 5-position and a cyano group at the 4-position of the indole ring. This substitution pattern is expected to confer a unique set of properties due to the proximity and electronic interplay of the electron-donating methoxy group and the electron-withdrawing cyano group on the benzene (B151609) portion of the indole nucleus. vulcanchem.com

Table 1: Physicochemical Properties of Selected Methoxy-Indole-Carbonitrile Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundN/AC10H8N2O172.18 chemicalbook.com
5-Methoxy-1H-indole-2-carbonitrileN/AC10H8N2O172.18 mdpi.com
6-Methoxy-1H-indole-2-carbonitrileN/AC10H8N2O172.18 mdpi.com
4-Methoxy-1H-indole-3-carbonitrile889942-79-4C10H8N2O172.18 chemicalbook.com

Table 2: Spectroscopic Data of Selected Methoxy-Indole-Carbonitrile Isomers

Compound Name1H NMR (ppm)13C NMR (ppm)Reference
5-Methoxy-1H-indole-2-carbonitrile8.71 (bs, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.13 (d, J = 1.3 Hz, 1H, Ar-H), 6.88 (dd, J = 8.8 Hz, 2.1 Hz, 1H, Ar-H), 6.83 (d, J = 1.3 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH3)155.5 (Cquat), 132.3 (Cquat), 126.9 (Cquat), 118.1 (Ar-CH), 114.4 (Cquat), 114.0 (Ar-CH), 112.7 (Ar-CH), 106.6 (Cquat), 102.1 (Ar-CH), 55.8 (OCH3) mdpi.com
6-Methoxy-1H-indole-2-carbonitrile8.64 (bs, 1H, NH), 7.37 (dd, J = 9.0 Hz, 4.3 Hz, 1H, Ar-H), 7.32 (dd, J = 8.9 Hz, 2.5 Hz, 1H, Ar-H), 7.20–7.12 (m, 2H, Ar-CH)159.7 (Cquat), 138.2 (Cquat), 122.9 (Ar-CH), 120.6 (Cquat), 114.9 (Ar-CH), 114.8 (Cquat), 113.4 (Ar-CH), 104.8 (Cquat), 93.8 (CH), 55.7 (OCH3) mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B15197757 5-methoxy-1H-indole-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-methoxy-1H-indole-4-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3

InChI Key

OJFNELFPUBZSFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)C#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 Methoxy 1h Indole 4 Carbonitrile and Its Derivatives

Reactivity Profiling of the Indole (B1671886) Core and Substituents

The indole nucleus is inherently electron-rich, predisposing it to a wide range of chemical reactions. chim.it The presence of a methoxy (B1213986) substituent further activates the ring system, diversifying its regiochemical behavior. chim.it

The indole ring is generally prone to electrophilic substitution, typically at the C3-position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. The activating effect of the C5-methoxy group further enhances this reactivity. chim.it Conversely, the electron-withdrawing nature of the C4-nitrile group deactivates the benzene (B151609) portion of the indole, particularly influencing the positions ortho and para to it (C5 and C7). This electronic opposition makes the pyrrole (B145914) ring, specifically the C3-position, the most probable site for electrophilic attack.

While less common, nucleophilic substitutions on the indole ring can occur, especially if a suitable leaving group is present on the carbocyclic ring. The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups.

The nitrile group (-C≡N) at the C4-position is a versatile functional handle for synthetic transformations. nih.gov It can undergo a variety of reactions, allowing for the introduction of different functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-methoxy-1H-indole-4-carboxylic acid. uni.lu

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile group to a primary amine (aminomethyl group).

Addition of Nucleophiles: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile carbon to form ketimines after an aqueous workup, which can then be hydrolyzed to ketones. rsc.org

These transformations highlight the utility of the nitrile group as a precursor for other important functional groups in the synthesis of complex indole derivatives. nih.govmdpi.com

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and an acidic proton, making it a site for various reactions.

N-Alkylation/N-Arylation: The N-H proton can be readily deprotonated by a base (e.g., sodium hydride) to form an indolyl anion, which can then act as a nucleophile in reactions with alkyl or aryl halides. For instance, propargylation at the N1-position has been demonstrated on related indole-2-carbonitrile systems using propargyl bromide in the presence of sodium hydride. nih.govmdpi.com

N-Protection: The N1-position is often protected to prevent unwanted side reactions during transformations elsewhere on the molecule. Common protecting groups include benzyl (B1604629), tosyl, and Boc groups.

Directed Metalation: The N-H group can direct ortho-lithiation to the C2 position, providing a route for functionalization at that site.

A study on related 1-benzyl-3-iodo-1H-indole-2-carbonitriles demonstrates the feasibility of introducing substituents at the N1-position while the rest of the indole scaffold is poised for further reactions. mdpi.com

Cross-Coupling Reactions for Advanced Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to indole scaffolds for the synthesis of highly functionalized derivatives. nih.govclockss.org

Palladium catalysis is central to modern organic synthesis, enabling the coupling of diverse partners under relatively mild conditions. youtube.comyoutube.com For a substrate like 5-methoxy-1H-indole-4-carbonitrile, a halogen atom is typically required on the indole ring to serve as the electrophilic partner (e.g., an iodo or bromo derivative).

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Research on 3-iodo-indole-2-carbonitrile derivatives shows that they can be efficiently coupled with various terminal alkynes in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst. nih.gov This methodology is applicable for introducing alkynyl moieties onto the indole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. It is widely used due to the stability and low toxicity of the boron reagents. nih.gov This method allows for the direct arylation or vinylation of the indole scaffold. Studies have demonstrated the successful Suzuki-Miyaura coupling of various halo-indoles, even those with unprotected N-H groups, under specific catalytic conditions. nih.govnih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.govmdpi.com This reaction creates a C-C sigma bond between two sp²-hybridized carbons. nih.gov It has been successfully applied to 3-iodo-indole derivatives to introduce alkenyl substituents at the C3-position. nih.govmdpi.com

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound. wikipedia.org While organotin reagents are toxic, this reaction is tolerant of a wide variety of functional groups. wikipedia.orgnih.gov Research on 1-benzyl-3-iodo-1H-indole-2-carbonitrile shows successful coupling with organotin reagents using a palladium catalyst in DMF, although yields can be variable. nih.gov

The table below summarizes representative conditions for these palladium-catalyzed reactions based on studies of similar indole-carbonitrile derivatives.

Reaction Type Indole Substrate Example Coupling Partner Catalyst System Conditions Product Type Yield Reference
Sonogashira 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrileAryl iodidesPdCl₂(PPh₃)₂, CuI, Et₃NDMF1-(3-arylprop-2-yn-1-yl)-1H-indole-2-carbonitriles64-90% nih.gov
Suzuki-Miyaura 1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 80 °C1-Benzyl-3-phenyl-1H-indole-2-carbonitrile90% nih.gov
Heck 1-Benzyl-3-iodo-1H-indole-2-carbonitrileStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 80 °C1-Benzyl-3-styryl-1H-indole-2-carbonitrile70% nih.gov
Stille 1-Benzyl-3-iodo-1H-indole-2-carbonitrileTributyl(phenyl)stannanePdCl₂(MeCN)₂DMF, 40 °C1-Benzyl-3-phenyl-1H-indole-2-carbonitrile40% nih.gov

This table is generated based on data from analogous indole systems and is illustrative of the potential reactivity.

Beyond palladium, other transition metals are effective catalysts for functionalizing indoles. Rhodium, in particular, has emerged as a powerful catalyst for C-H activation and functionalization. nih.gov Rh(III)-catalyzed reactions can enable the direct coupling of the indole C-H bonds with various partners, obviating the need for pre-functionalization with a halide. acs.orgsigmaaldrich.com

For example, studies on N-methoxy-1H-indole-1-carboxamides have shown that Rh(III) catalysts can promote selective coupling with aryl boronic acids. acs.orgsigmaaldrich.com This transformation proceeds via C-H activation, offering a mild and efficient route to diverse arylated indole products. acs.orgsigmaaldrich.com Mechanistic studies involving kinetic isotope effects suggest a pathway involving C-H activation and electrophilic addition. acs.org Such strategies represent an atom-economical approach to elaborating the indole core.

Mechanistic Insights into Reactivity Pathways of this compound and Its Derivatives

The chemical behavior of the this compound scaffold is governed by the intricate interplay of its electron-donating methoxy group and the electron-withdrawing nitrile group. These substituents influence the electron density distribution within the indole ring system, thereby dictating the course of chemical reactions. Mechanistic studies, including kinetic isotope effects, the characterization of intermediates and transition states, and the analysis of regioselectivity and stereoselectivity, provide fundamental insights into the reactivity of this heterocyclic system.

Investigation of Intermediates and Transition States

The identification and characterization of transient intermediates and transition states are crucial for a complete understanding of a reaction pathway. For indole derivatives, a variety of reactive intermediates have been proposed and, in some cases, observed. These include Wheland intermediates in electrophilic substitutions, radical cations in oxidative processes, and organometallic complexes in transition-metal-catalyzed reactions.

In the context of electrophilic aromatic substitution on the indole ring, the formation of a Wheland intermediate, a resonance-stabilized carbocation, is a widely accepted mechanistic feature. ic.ac.uk For this compound, electrophilic attack would likely be directed to the electron-rich positions of the pyrrole ring, with the stability of the resulting Wheland intermediate influencing the regiochemical outcome.

Transition-metal-catalyzed C-H functionalization reactions of indoles often proceed through organometallic intermediates. rsc.orgchim.it For instance, palladium-catalyzed reactions can involve the formation of a Pd-indole complex, followed by C-H activation to form a palladacycle. acs.org The structure of this intermediate and the subsequent steps of oxidative addition and reductive elimination determine the final product. Theoretical studies have been instrumental in modeling these transition states and intermediates, providing insights into the factors that control regioselectivity. nih.gov

Computational studies on indolynes, highly reactive intermediates derived from indoles, have shed light on their structure and reactivity. nih.gov These studies reveal that the distortion energies within the indolyne intermediate play a significant role in controlling the regioselectivity of nucleophilic additions. nih.gov

While direct experimental observation of intermediates in reactions of this compound is challenging, computational chemistry offers a powerful alternative. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the geometries and energies of potential intermediates and transition states, helping to map out the entire reaction energy profile. Such studies have been successfully applied to understand the polymorphism of related compounds like 5-methoxy-1H-indole-2-carboxylic acid. nih.govnih.gov

Table 2: Proposed Intermediates in Indole Reactions

Reaction TypeProposed Intermediate/Transition StateKey FeaturesRelevant to this compound
Electrophilic Aromatic SubstitutionWheland IntermediateResonance-stabilized carbocation.The electron-donating methoxy group would stabilize a positive charge, influencing the position of electrophilic attack.
Transition-Metal-Catalyzed C-H FunctionalizationOrganometallic Complex (e.g., Palladacycle)Coordination of the metal to the indole ring, followed by C-H activation.The electronic properties of the methoxy and cyano groups would influence the stability and reactivity of the organometallic intermediate.
Nucleophilic Addition to IndolynesIndolyneHighly strained, reactive triple bond within the benzene ring.Could be a potential reactive intermediate for the synthesis of highly substituted derivatives.
Radical ReactionsRadical CationFormation of a radical and a positive charge on the indole ring.The methoxy group would stabilize a radical cation, potentially directing radical reactions.

Regioselectivity and Stereoselectivity in Reactions Involving the this compound Scaffold

The regioselectivity and stereoselectivity of reactions involving the this compound scaffold are dictated by the combined electronic and steric effects of the substituents and the inherent reactivity of the indole nucleus. The electron-donating 5-methoxy group generally directs electrophilic attack to the electron-rich C3, C4, and C6 positions, while the electron-withdrawing 4-carbonitrile group deactivates the benzene ring towards electrophilic substitution and can influence the reactivity of the adjacent C3 and C5 positions.

In many reactions of indole derivatives, the C3 position is the most nucleophilic and therefore the most common site of electrophilic attack. However, the presence of the cyano group at C4 in this compound introduces a complex electronic landscape. The methoxy group at C5 will strongly activate the benzene ring, particularly at the C4 and C6 positions, for electrophilic substitution. The interplay between the directing effects of these two groups is a key factor in determining the regiochemical outcome of reactions. For instance, in transition-metal-catalyzed C-H functionalization, the choice of catalyst and directing group can overcome the intrinsic reactivity of the indole ring to achieve selective functionalization at less reactive positions like C4, C5, C6, or C7. rsc.orgnih.gov

Recent studies on the C-H functionalization of indoles have demonstrated that the use of specific directing groups can lead to high regioselectivity. For example, a pivaloyl group on the indole nitrogen can direct arylation to the C4 position. nih.gov Similarly, the development of transient directing groups has enabled the selective C4-alkynylation of indoles. acs.org

Stereoselectivity becomes a critical consideration when new chiral centers are formed during a reaction. For reactions involving the this compound scaffold, the introduction of a substituent at a prochiral center or the addition to a double bond can lead to the formation of stereoisomers. The stereochemical outcome is often influenced by the reaction mechanism, the structure of the transition state, and the presence of chiral catalysts or auxiliaries. For example, enantioselective copper-catalyzed Fukuyama indole synthesis has been developed to produce chiral indoles with high enantioselectivity. acs.org

Table 3: Factors Influencing Regio- and Stereoselectivity in Indole Reactions

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Electronic Effects of Substituents The electron-donating 5-methoxy group activates the ring for electrophilic attack, while the 4-cyano group deactivates it.Can influence the facial selectivity of attack on a prochiral center by stabilizing or destabilizing certain transition state geometries.
Steric Hindrance Bulky reagents may favor attack at less sterically hindered positions.Can lead to diastereoselectivity by favoring the formation of the sterically less crowded product.
Reaction Conditions Temperature, solvent, and catalyst can all influence the kinetic versus thermodynamic control of a reaction, affecting the product distribution.Can affect the equilibrium between different stereoisomeric transition states.
Directing Groups Can override the intrinsic reactivity of the indole nucleus to direct functionalization to specific positions. acs.orgnih.govChiral directing groups can induce high levels of enantioselectivity.
Catalysts Transition metal catalysts can exhibit high regioselectivity based on the ligand environment and the mechanism of C-H activation. nih.govChiral catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Methoxy 1h Indole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular framework of 5-methoxy-1H-indole-4-carbonitrile by mapping the proton (¹H) and carbon (¹³C) environments within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, a distinct set of signals would be anticipated. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.5 ppm. The protons on the aromatic core would exhibit specific splitting patterns based on their coupling with adjacent protons. The H-2 and H-3 protons on the pyrrole (B145914) ring are expected to appear as doublets. The two remaining protons on the benzene (B151609) portion of the indole, H-6 and H-7, would also present as doublets due to coupling with each other. The methoxy (B1213986) group (-OCH₃) protons would be visible as a sharp singlet, typically around 3.8-4.0 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected. The nitrile carbon (C≡N) is characteristically found in the 115-120 ppm range. The carbons of the indole ring are spread across the aromatic region (approximately 100-140 ppm), with the carbon attached to the methoxy group (C-5) appearing at a significantly downfield shift (around 155 ppm) due to the oxygen's deshielding effect. The methoxy carbon itself would produce a signal around 55-56 ppm. Spectroscopic data for the closely related isomer, 5-methoxy-1H-indole-2-carbonitrile, shows the methoxy carbon at 55.8 ppm and the indole carbons in their expected regions, supporting these predictions. nih.gov

Predicted NMR Data for this compound ¹H NMR Predicted Chemical Shifts (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity
NH >11.0 Broad Singlet
H-7 ~7.5 Doublet
H-2 ~7.4 Doublet
H-3 ~7.2 Doublet
H-6 ~7.0 Doublet

¹³C NMR Predicted Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm)
C-5 ~155
C-7a ~138
C-3a ~128
C-2 ~127
C-7 ~115
C≡N ~117
C-3 ~113
C-6 ~103
C-4 ~95
OCH₃ ~56

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization.

The molecular formula for this compound is C₁₀H₈N₂O. High-resolution mass spectrometry (HRMS) would confirm its exact mass, which is calculated to be 172.0637 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 172.

Analysis of the fragmentation pattern provides further structural verification. Common fragmentation pathways for indole alkaloids include the loss of small, stable molecules. For this compound, characteristic fragmentation would likely involve:

Loss of a methyl radical (•CH₃): A peak at m/z 157, corresponding to the [M-15]⁺ ion, would result from the cleavage of the methoxy group.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose CO, leading to a fragment at m/z 129.

Loss of hydrogen cyanide (HCN): Cleavage of the pyrrole ring can result in the loss of HCN, leading to a peak at m/z 145 ([M-27]⁺).

These fragmentation pathways are consistent with the known behavior of indole derivatives in mass spectrometry. libretexts.org

Predicted Mass Spectrometry Fragments

m/z Identity Possible Origin
172 [M]⁺ Molecular Ion
157 [M-CH₃]⁺ Loss of methyl from methoxy group
145 [M-HCN]⁺ Loss of hydrogen cyanide from pyrrole ring

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would display several key absorption bands confirming the compound's structure.

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H group.

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile functional group would appear around 2220-2230 cm⁻¹. This is a highly diagnostic peak for this molecule.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ are indicative of the C-H stretching on the aromatic indole ring.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic band in the 1200-1275 cm⁻¹ region.

Aromatic C=C Bending: Multiple peaks in the 1450-1620 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring system.

Data from related compounds, such as 5-iodo-1H-indole-3-carbonitrile, show characteristic nitrile and N-H stretching bands at 2218 cm⁻¹ and 3276 cm⁻¹, respectively, which aligns with the expected values for the title compound. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the C≡N bond, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. Likewise, the aromatic ring "breathing" modes are typically prominent in Raman spectra, offering additional confirmation of the indole core.

Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch FT-IR 3300 - 3400 Medium-Sharp
Aromatic C-H Stretch FT-IR 3000 - 3100 Medium
C≡N Stretch FT-IR/Raman 2220 - 2230 Strong (IR), Strong (Raman)
Aromatic C=C Stretch FT-IR/Raman 1450 - 1620 Medium-Strong

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. While specific crystallographic data for this compound is not publicly available, the technique would provide invaluable information.

If suitable crystals were obtained, X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and torsional angles. This would confirm the planarity of the indole ring system and the geometry of the methoxy and carbonitrile substituents.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 1h Indole 4 Carbonitrile

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For a molecule like 5-methoxy-1H-indole-4-carbonitrile, DFT calculations would be employed to elucidate its fundamental electronic and structural properties.

The first step in a computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve calculating the forces on each atom and systematically adjusting their positions until a minimum energy structure is found.

Conformational analysis is particularly important for this molecule due to the presence of the methoxy (B1213986) group (-OCH3), which can rotate around the C-O bond. Different rotational positions (conformers) will have different energies, and identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule under normal conditions. The planarity of the indole (B1671886) ring system would also be a key feature to analyze, with minor deviations from planarity potentially influencing its electronic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C4-C(N) 1.44 - -
C(N)≡N 1.16 - -
C5-O 1.37 - -
O-CH3 1.43 - -
C4-C5-O - 120.5 -
C5-O-CH3 - 118.0 -

Note: This table is illustrative and represents typical values for similar bonds and angles. The dihedral angle for the methoxy group would be a key outcome of the conformational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which is relevant for its potential use in electronic devices or as a chromophore. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.2
LUMO -1.8

Note: These are representative energy values. The actual values would depend on the level of theory and basis set used in the DFT calculations.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

Calculating these descriptors for this compound would provide valuable insights into its general chemical behavior and stability.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

Descriptor Value (eV)
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.2

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to study the delocalization of electron density and the nature of intramolecular interactions. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be used to quantify the extent of π-electron delocalization within the indole ring and the interactions between the methoxy and nitrile substituents with the ring. The analysis of donor-acceptor interactions (hyperconjugation) would reveal the stabilizing effects arising from the overlap of filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pairs of the oxygen atom in the methoxy group and the π* anti-bonding orbitals of the indole ring would be a key feature to investigate.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas that are rich in electrons and susceptible to electrophilic attack. These would likely be located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. Regions of positive potential (typically colored blue) would indicate electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atom of the N-H group in the indole ring.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would help in understanding the electronic structure and the nature of the chromophores within this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. Comparing the calculated shifts with experimental NMR spectra is a stringent test of the accuracy of the computed molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm)
C2 125
C3 105
C4 110
C5 155
C6 115
C7 120
C3a 128
C7a 135
C(N) 118

Note: These are representative chemical shift values relative to a standard. Actual values can vary based on the solvent and the computational method.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior and conformational stability of molecules over time. This method simulates the movement of atoms and molecules to provide insights into how a compound might behave in a biological system or as a material. For many indole derivatives, MD simulations have been employed to explore their interactions with biological targets, such as enzymes and receptors. nih.govacs.org These studies often analyze factors like binding modes, interaction energies, and the influence of the molecular structure on its stability within a specific environment.

However, a specific application of MD simulations to elucidate the dynamic properties and conformational landscape of this compound has not been documented in the surveyed literature. Such a study would be valuable in predicting its molecular flexibility, solvent interactions, and potential binding affinities, which are crucial parameters in rational drug design.

Computational Mechanistic Studies (e.g., Transition State Energies, Reaction Pathways)

Computational mechanistic studies, including the calculation of transition state energies and the mapping of reaction pathways, are fundamental to understanding the reactivity and synthesis of chemical compounds. researchgate.netresearchgate.net These theoretical investigations can predict the feasibility of a chemical reaction, identify potential intermediates, and provide a detailed picture of the reaction mechanism at an atomic level. For various indole derivatives, computational methods like Density Functional Theory (DFT) have been utilized to study reaction mechanisms, such as electrophilic substitutions and cycloadditions, which are characteristic reactions of the indole ring. wikipedia.orgnih.govnih.gov

While general synthetic routes for indole-2-carbonitriles have been explored, including cross-coupling reactions, specific computational studies detailing the transition states and energetic profiles of reactions involving this compound are absent from the available literature. nih.govmdpi.com Such computational work would be instrumental in optimizing existing synthetic methods or designing novel, more efficient pathways for its preparation.

Q & A

Basic: What are the optimal synthetic routes for 5-methoxy-1H-indole-4-carbonitrile, and how can purity be ensured?

Methodological Answer:
A multi-step synthesis is typically employed, involving nitrile introduction at the 4-position and methoxy group installation. For example, a similar compound (5-methoxy-2-methyl-1H-indole-3-carbonitrile) was synthesized via Friedel-Crafts acylation followed by nitrile group incorporation using Knoevenagel condensation . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediates.
  • Purification : Flash column chromatography (silica gel, dichloromethane/hexane gradients) to isolate the final product .
  • Purity Validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as seen in catalog standards for related indole derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy (-OCH₃) and nitrile (-CN) groups. For example, 4-methoxy-1H-indole-3-carbonitrile shows distinct methoxy singlets at δ 3.8–4.0 ppm and nitrile signals in ¹³C NMR at ~115 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₈N₂O: expected 188.0586 Da).
  • IR Spectroscopy : CN stretches appear at ~2200 cm⁻¹ .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For instance:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL refines positional and thermal parameters, achieving R-factors < 0.05 for high-resolution data .
  • Validation : Check for hydrogen bonding (e.g., N-H···O interactions in indole derivatives) to confirm molecular packing .

Advanced: How should researchers address contradictions in reported purity or yields across studies?

Methodological Answer:
Discrepancies often arise from divergent synthetic protocols or analytical methods. For example:

  • Case Study : Catalog entries for 5-methoxyindole derivatives show purity variations (>95% vs. >98%) due to differing HPLC conditions .
  • Resolution : Standardize protocols using:
    • Internal Standards : Spike samples with a known compound (e.g., ethyl 5-methoxyindole-2-carboxylate ).
    • Cross-Lab Validation : Collaborate to replicate results using identical equipment (e.g., Agilent 1260 Infinity HPLC).

Intermediate: What strategies improve the stability of this compound during storage?

Methodological Answer:

  • Temperature Control : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for related nitrile-containing indoles .
  • Desiccants : Use silica gel to mitigate hydrolysis of the nitrile group.
  • Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced: How can computational modeling complement experimental data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 16. Compare with experimental UV-Vis spectra .
  • Molecular Docking : Screen for biological activity (e.g., kinase inhibition) using AutoDock Vina, referencing similar indole scaffolds .
  • SHELX Integration : Refine crystallographic models by overlaying DFT-optimized geometries .

Intermediate: What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Bottlenecks : Low yields in nitrile formation steps (e.g., <50% in small-scale trials ).
  • Solutions :
    • Catalyst Optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
    • Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., acyl chloride additions).

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